molecular formula C11H15NOS B11723196 (S)-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide

(S)-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide

Cat. No.: B11723196
M. Wt: 209.31 g/mol
InChI Key: KHEXSXPVKHWNOZ-AWEZNQCLSA-N
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Description

(S)-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide is a chiral sulfinamide compound. It is often used as a chiral auxiliary in asymmetric synthesis, which is a method used to create molecules with specific three-dimensional arrangements. The compound’s unique structure allows it to influence the stereochemistry of the reactions it participates in, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide typically involves the reaction of (S)-2-methylpropane-2-sulfinamide with benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like tetrahydrofuran or dichloromethane. The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can help maintain consistent reaction conditions, leading to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an alcohol solvent like methanol or ethanol at low temperatures.

    Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(S)-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide is widely used in scientific research, particularly in the fields of:

    Chemistry: As a chiral auxiliary in asymmetric synthesis, it helps in the creation of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is crucial.

Mechanism of Action

The mechanism by which (S)-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide exerts its effects is primarily through its role as a chiral auxiliary. It influences the stereochemistry of reactions by providing a chiral environment that favors the formation of one enantiomer over the other. This is achieved through non-covalent interactions, such as hydrogen bonding and steric hindrance, which guide the orientation of reactants and transition states.

Comparison with Similar Compounds

Similar Compounds

    ®-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide: The enantiomer of the compound, used similarly in asymmetric synthesis.

    N-(phenylmethylidene)propane-2-sulfinamide: Lacks the chiral center, making it less effective as a chiral auxiliary.

    2-methyl-N-(phenylmethylidene)butane-2-sulfinamide: A homologous compound with a longer carbon chain, used in similar applications but with different steric properties.

Uniqueness

(S)-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide is unique due to its specific chiral configuration, which makes it highly effective in inducing stereoselectivity in chemical reactions. Its ability to form stable non-covalent interactions with reactants sets it apart from other similar compounds, providing greater control over the outcome of asymmetric syntheses.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

(S)-N-benzylidene-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C11H15NOS/c1-11(2,3)14(13)12-9-10-7-5-4-6-8-10/h4-9H,1-3H3/t14-/m0/s1

InChI Key

KHEXSXPVKHWNOZ-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)[S@](=O)N=CC1=CC=CC=C1

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=CC=C1

Origin of Product

United States

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